molecular formula C10H18O2 B14028685 2-Methylspiro[3.5]nonane-2,7-diol

2-Methylspiro[3.5]nonane-2,7-diol

Cat. No.: B14028685
M. Wt: 170.25 g/mol
InChI Key: DUTDWKIMRMFJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylspiro[3.5]nonane-2,7-diol is a bicyclic organic compound featuring a spiro junction at the 3.5 position, with hydroxyl (-OH) groups at positions 2 and 7 and a methyl substituent at position 2. The spiro architecture imposes significant steric constraints, influencing its conformational flexibility and intermolecular interactions. The diol groups enhance hydrophilicity and hydrogen-bonding capacity, which may improve solubility and biological activity compared to non-hydroxylated analogs.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylspiro[3.5]nonane-2,7-diol

InChI

InChI=1S/C10H18O2/c1-9(12)6-10(7-9)4-2-8(11)3-5-10/h8,11-12H,2-7H2,1H3

InChI Key

DUTDWKIMRMFJAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCC(CC2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural and functional differences between 2-Methylspiro[3.5]nonane-2,7-diol and related compounds:

Compound Name Structure/Functional Groups Key Properties/Applications References
This compound Spiro[3.5]nonane core; 2-CH₃, 2,7-OH groups High hydrophilicity; potential bioactivity N/A
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclo[3.3.1]nonane; 2,4-ketones; 9,9-OCH₃ Strong binding to fungal enzymes (e.g., glucanase, Ki = 356 μM) and anti-inflammatory activity
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Spiro[3.5]nonane; 6,8-O; 7-Ph; 2-COOH Synthetic intermediate; multi-step synthesis (yield optimization)
2-Oxaspiro[3.5]nonane-7-methanol Spiro[3.5]nonane; 2-O; 7-CH₂OH Moderate hydrophilicity (logP = 1.2); potential polymer precursor
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride Spiro[3.5]nonane; 2-CH₃; 2,7-NH Basic nitrogen centers; pharmaceutical use (e.g., sigma receptor ligands)

Physicochemical and Pharmacokinetic Properties

  • This enhances solubility but may increase Lipinski rule violations compared to non-polar derivatives.
  • Thermal Stability : Spiro compounds with hydroxyl groups (e.g., naphthalene-2,7-diol epoxy resins) exhibit thermal resistance up to 250°C . The methyl group in the target compound may further stabilize the structure.
  • LogP and Solubility : The diol groups likely reduce logP (predicted <1.5) compared to 7-phenyl-6,8-dioxaspiro derivatives (logP ~2.5–3.0) , favoring aqueous solubility.

Preparation Methods

Construction of the Spiro[3.5]nonane Core

  • The key intermediate is 7,7-dimethylspiro[3.5]nonan-1-one, synthesized via a pinacol-like rearrangement of a tertiary alcohol derived from 4,4-dimethylcyclohexanone.
  • The tertiary alcohol intermediate is prepared by reaction of 4,4-dimethylcyclohexanone with cyclopropyl phenyl sulfide and n-butyllithium, yielding 4,4-dimethyl-1-[1-(phenylthio)cyclopropyl]cyclohexan-1-ol in 87% yield.
  • Acid-catalyzed pinacol-like rearrangement with aqueous HBF4 converts this tertiary alcohol into the spiro ketone intermediate.

Functionalization of the Spiro Ketone

  • The spiro ketone is converted to its silyl enol ether to facilitate further functionalization.
  • One-carbon homologation is achieved by addition of 1,3-dithianium fluoroborate to the silyl enol ether, producing a thioketal intermediate.
  • Introduction of a styryl group is accomplished through a Van Leusen reaction using toluenesulfonylmethyl isocyanide, followed by Grignard addition and reduction steps to yield a styryl-substituted spiro compound.
  • Attempts to couple this intermediate with an epoxide via Corey–Seebach reaction were unsuccessful, leading to a change in strategy.

Alternative Route via Two-Carbon Homologation

  • The spiro ketone silyl enol ether is reacted with acetaldehyde in the presence of tetrabutylammonium fluoride to give a secondary alcohol, which is protected as a methoxymethyl ether.
  • The styryl group is introduced using the same five-step procedure as in the one-carbon homologation route.
  • Deprotection and oxidation yield an acetylated spiro-nonane intermediate.
  • The final step involves an aldol reaction between this acetylated intermediate and a lactone-containing aldehyde to form the diol-containing spiro compound.

Final Coupling and Diastereoselectivity

  • The aldol reaction was optimized using various Lewis acids and conditions.
  • BF3·OEt2 at −50 °C gave the desired aldol adducts in 19% yield as a mixture of four diastereomers with different syn and anti configurations at the hydroxyl positions.
  • Attempts to improve selectivity with chiral catalysts or boron enolates were unsuccessful.
  • Diastereomers were separated by chiral HPLC and characterized by detailed NMR analysis.

Data Table: Aldol Reaction Conditions and Yields

Entry Starting Material Reagent (equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
1 Silyl enol ether SnCl4 (2.6) CH2Cl2 0 1 0 Complex mixture
2 Silyl enol ether SnCl4 (2.6) CH2Cl2 −50 3 0 Starting material recovered
3 Silyl enol ether BF3·OEt2 (2.5) CH2Cl2 0 1 0 Starting material recovered
4 Silyl enol ether BF3·OEt2 (2.5) CH2Cl2 −50 3 19 Mixture of four diastereomers (syn and anti), purified by chiral HPLC
5 Silyl enol ether Ti(OiPr)4 (1.6), (S)-BINOL (3.2) THF 0 to rt 0 No coupling product
6 Acetyl spiro ketone (−)-DIP-Cl (2.2), Et3N (3.1) Et2O −78 2 0 Decomposition

Source: Adapted from synthetic studies on cryptolaevilactone model compounds.

Summary of Research Findings

  • The spiro[3.5]nonane skeleton can be efficiently constructed via a pinacol-like rearrangement of a cyclopropyl-substituted tertiary alcohol derived from 4,4-dimethylcyclohexanone.
  • Introduction of functional groups such as styryl and lactone moieties requires careful stepwise homologation and protection/deprotection strategies.
  • Aldol coupling to form the diol functionality at the 2 and 7 positions is challenging, with moderate yields and diastereomeric mixtures.
  • Diastereoselectivity remains a key challenge, with only minor amounts of the desired syn diastereomers obtained under optimized conditions.
  • The synthetic route provides a versatile platform for further derivatization and potential asymmetric synthesis of related spirocyclic diols.

Q & A

Q. What are the recommended synthetic routes for 2-Methylspiro[3.5]nonane-2,7-diol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves spiro-annulation via intramolecular cyclization. For diols, protecting groups (e.g., tert-butyl esters in diazaspiro analogs) may stabilize intermediates . Post-synthesis, purity is verified using HPLC with UV detection (210–254 nm) and confirmed via mass spectrometry (ESI-MS) for molecular weight validation. Impurity profiling should follow pharmacopeial guidelines, such as USP thresholds for unspecified impurities (<0.10%) .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer : Chiral resolution can be achieved using chiral stationary-phase GC or HPLC (e.g., β-cyclodextrin columns). Absolute configuration is determined via X-ray crystallography or comparative NMR analysis with known spiro compounds (e.g., IUPAC-referenced poly(5-oxaspiro[3.5]nonane) derivatives) . For diastereomers, NOESY experiments differentiate spatial arrangements of hydroxyl groups.

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify spiro-junction protons (typically deshielded, δ 3.5–4.5 ppm) and hydroxyls (broad singlet, δ 1.5–2.5 ppm). DEPT-135 clarifies quaternary carbons at the spiro center.
  • IR : O-H stretches (3200–3600 cm1^{-1}) confirm diol functionality.
  • MS/MS : Fragmentation patterns distinguish spiro frameworks from linear isomers .

Q. How does the spiro[3.5]nonane framework influence the compound’s stability?

  • Methodological Answer : The spiro structure imposes steric strain, increasing susceptibility to ring-opening under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Compare with sulfur/oxygen analogs (e.g., 6,8-Dioxa-2-thiaspiro[3.5]nonane) to evaluate heteroatom effects on hydrolytic stability .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Use mixed solvents (e.g., ethyl acetate/hexane) for polarity balance. For diols, add 1–5% triethylamine to suppress hydroxyl group reactivity during crystallization. Monitor via DSC to identify polymorphic transitions .

Advanced Research Questions

Q. How can contradictions in thermal analysis (DSC/TGA) and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Pair TGA (weight loss steps) with variable-temperature NMR to track structural changes. For example, unexpected endotherms in DSC could correlate with hydroxyl group dehydration, validated via 1^1H NMR peak broadening at elevated temperatures .

Q. What computational models predict the reactivity of the diol groups in polymerization?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electron density at hydroxyl oxygen atoms to predict nucleophilicity. Compare with poly(5-oxaspiro[3.5]nonane) derivatives to assess steric hindrance effects on polymerization kinetics . MD simulations evaluate chain propagation in bulk vs. solution phases.

Q. How do steric and electronic effects influence regioselective functionalization?

  • Methodological Answer : Use Hammett constants (σ) to quantify electronic effects of substituents. For example, methyl groups at C2 enhance steric shielding, directing electrophiles to C7. Competitive experiments with acylating agents (e.g., Ac2_2O vs. BzCl) quantify selectivity ratios via 19^{19}F NMR tracking .

Q. What strategies mitigate racemization during derivatization?

  • Methodological Answer : Employ low-temperature (<0°C) Mitsunobu reactions with DIAD/Ph3_3P to retain configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-catalyzed acylations (Candida antarctica lipase B) enhance enantiomeric excess (>98%) .

Q. How can advanced hyphenated techniques (LC-NMR-MS) resolve co-eluting impurities?

  • Methodological Answer :
    LC-NMR-MS combines separation, structural analysis, and mass validation. For example, a co-eluting impurity with same m/z as the target can be distinguished via 13^{13}C satellite peaks in NMR or isotopic patterns in HRMS. Apply PCA (Principal Component Analysis) to spectral data for pattern recognition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.